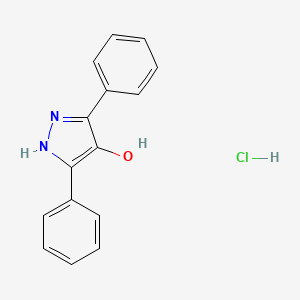
3,5-diphenyl-1H-pyrazol-4-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diphenyl-1H-pyrazol-4-ol;hydrochloride is a chemical compound with the molecular formula C15H12N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diphenyl-1H-pyrazol-4-ol typically involves the reaction of (E)-1,3-diphenylprop-2-en-1-one with hydrazine hydrate in the presence of elemental sulfur or sodium persulfate . Another method involves the condensation of substituted aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes .
Industrial Production Methods
Industrial production of this compound often employs one-pot condensation reactions. For example, pyrazole-4-aldehydes and hydroxylamine hydrochloride can be condensed using formic acid as a medium, followed by dehydration using a catalytic amount of orthophosphoric acid .
Chemical Reactions Analysis
Types of Reactions
3,5-Diphenyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazole derivatives.
Reduction: Reduction reactions can modify the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common.
Common Reagents and Conditions
Oxidation: Bromine or other oxidizing agents.
Reduction: Hydrazine or other reducing agents.
Substitution: Aryl halides and bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted pyrazoles and pyrazolines .
Scientific Research Applications
3,5-Diphenyl-1H-pyrazol-4-ol has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antibacterial, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Used in the production of photoluminescent materials and organic nonlinear optical materials.
Mechanism of Action
The mechanism of action of 3,5-diphenyl-1H-pyrazol-4-ol involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes, leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding and other interactions, influencing its activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Diphenyl-1H-pyrazole: A closely related compound with similar properties.
1,3,5-Trisubstituted Pyrazoles: These compounds share the pyrazole core but differ in their substituents.
Uniqueness
3,5-Diphenyl-1H-pyrazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes and participate in various reactions makes it valuable in research and industrial applications .
Properties
CAS No. |
61547-01-1 |
|---|---|
Molecular Formula |
C15H13ClN2O |
Molecular Weight |
272.73 g/mol |
IUPAC Name |
3,5-diphenyl-1H-pyrazol-4-ol;hydrochloride |
InChI |
InChI=1S/C15H12N2O.ClH/c18-15-13(11-7-3-1-4-8-11)16-17-14(15)12-9-5-2-6-10-12;/h1-10,18H,(H,16,17);1H |
InChI Key |
MZCCWPJQKQFJRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2)C3=CC=CC=C3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















